molecular formula C10H8O5 B14282454 4-(2-Carboxy-2-hydroxyethenyl)benzoic acid CAS No. 127273-14-7

4-(2-Carboxy-2-hydroxyethenyl)benzoic acid

Katalognummer: B14282454
CAS-Nummer: 127273-14-7
Molekulargewicht: 208.17 g/mol
InChI-Schlüssel: IOUOEGVYQAJKOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Carboxy-2-hydroxyethenyl)benzoic acid is a dicarboxylic acid monoester that results from the formal condensation of one of the carboxy groups of terephthalic acid with one of the hydroxy groups of ethylene glycol . This compound is known for its unique structure, which includes both carboxyl and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboxy-2-hydroxyethenyl)benzoic acid typically involves the reaction of terephthalic acid with ethylene glycol. This reaction is carried out under controlled conditions to ensure the formation of the desired monoester. The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using terephthalic acid and ethylene glycol. The reaction is typically conducted in a reactor with precise temperature and pressure control to optimize yield and purity. The product is then purified through crystallization or distillation to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Carboxy-2-hydroxyethenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(2-Carboxy-2-hydroxyethenyl)benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(2-Carboxy-2-hydroxyethenyl)benzoic acid involves its ability to donate protons (acting as a Bronsted acid) and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to simpler carboxylic acids. This versatility makes it valuable in both research and industrial applications .

Eigenschaften

CAS-Nummer

127273-14-7

Molekularformel

C10H8O5

Molekulargewicht

208.17 g/mol

IUPAC-Name

4-(2-carboxy-2-hydroxyethenyl)benzoic acid

InChI

InChI=1S/C10H8O5/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-5,11H,(H,12,13)(H,14,15)

InChI-Schlüssel

IOUOEGVYQAJKOF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=C(C(=O)O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.